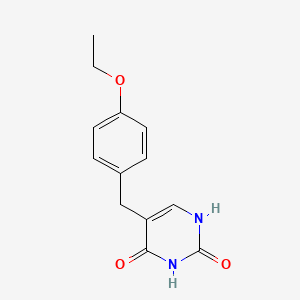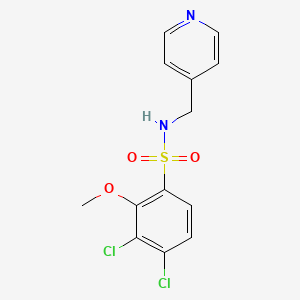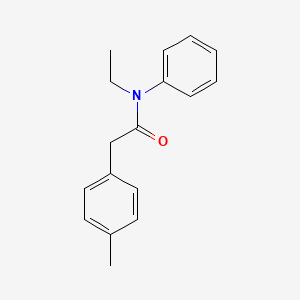
5-(4-ethoxybenzyl)-2,4-pyrimidinediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-ethoxybenzyl)-2,4-pyrimidinediol, also known as ETPD, is a synthetic compound that has gained a lot of attention in the scientific community due to its potential applications in various fields, including medicine, biology, and chemistry. ETPD is a pyrimidine derivative that has been synthesized using various methods, and its unique structure has been studied to understand its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
The mechanism of action of 5-(4-ethoxybenzyl)-2,4-pyrimidinediol is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in DNA replication and repair. 5-(4-ethoxybenzyl)-2,4-pyrimidinediol has been shown to interact with the active site of these enzymes, preventing them from functioning properly. This leads to the accumulation of DNA damage, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
5-(4-ethoxybenzyl)-2,4-pyrimidinediol has been shown to exhibit various biochemical and physiological effects, including the inhibition of DNA replication and repair, the induction of cell death, and the inhibition of viral replication. 5-(4-ethoxybenzyl)-2,4-pyrimidinediol has also been shown to exhibit antitumor activity in various cancer cell lines, making it a potential candidate for the development of new cancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-ethoxybenzyl)-2,4-pyrimidinediol has several advantages for use in lab experiments, including its relatively simple synthesis, high purity, and unique structure. However, 5-(4-ethoxybenzyl)-2,4-pyrimidinediol also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 5-(4-ethoxybenzyl)-2,4-pyrimidinediol, including the development of new drugs based on its structure and activity, the study of its role in DNA replication and repair, and the optimization of its synthesis and purification methods. Additionally, 5-(4-ethoxybenzyl)-2,4-pyrimidinediol could be used as a building block for the synthesis of other compounds with potential applications in medicine, biology, and chemistry.
In conclusion, 5-(4-ethoxybenzyl)-2,4-pyrimidinediol is a synthetic compound that has gained a lot of attention in the scientific community due to its potential applications in various fields of research. Its unique structure, mechanism of action, and biochemical and physiological effects make it a promising candidate for the development of new drugs and the study of DNA replication and repair. Further research is needed to fully understand the potential of 5-(4-ethoxybenzyl)-2,4-pyrimidinediol and its future applications.
Synthesemethoden
5-(4-ethoxybenzyl)-2,4-pyrimidinediol can be synthesized using various methods, including the reaction of 4-ethoxybenzaldehyde with urea in the presence of a catalyst, followed by a cyclization reaction to form the pyrimidine ring. The yield and purity of 5-(4-ethoxybenzyl)-2,4-pyrimidinediol can be improved by optimizing the reaction conditions, such as temperature, time, and solvent. The synthesized 5-(4-ethoxybenzyl)-2,4-pyrimidinediol can be characterized using various analytical techniques, including NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
5-(4-ethoxybenzyl)-2,4-pyrimidinediol has been studied for its potential applications in various fields of research, including medicine, biology, and chemistry. In medicine, 5-(4-ethoxybenzyl)-2,4-pyrimidinediol has been shown to exhibit antitumor and antiviral activities, making it a potential candidate for the development of new drugs. In biology, 5-(4-ethoxybenzyl)-2,4-pyrimidinediol has been studied for its role in DNA replication and repair, and its ability to inhibit the activity of certain enzymes. In chemistry, 5-(4-ethoxybenzyl)-2,4-pyrimidinediol has been used as a building block for the synthesis of other compounds.
Eigenschaften
IUPAC Name |
5-[(4-ethoxyphenyl)methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-18-11-5-3-9(4-6-11)7-10-8-14-13(17)15-12(10)16/h3-6,8H,2,7H2,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKGZFYACDNIJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5833402.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5833414.png)
![6-phenyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5833419.png)
![6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5833426.png)



![N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide](/img/structure/B5833468.png)
![4-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}morpholine](/img/structure/B5833476.png)
![{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5833480.png)
![1-[1-hydroxy-4-methyl-2-(4-methylphenyl)-1H-imidazol-5-yl]ethanone](/img/structure/B5833488.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5833492.png)
![N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine](/img/structure/B5833497.png)
![5-methyl-6-(4-methylphenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol](/img/structure/B5833499.png)